Methyl 6-(indolin-1-yl)-5-methylnicotinate
Description
Methyl 6-(indolin-1-yl)-5-methylnicotinate is a nicotinic acid derivative featuring a methyl ester group at the 5-position of the pyridine ring and an indolin-1-yl substituent at the 6-position. The indolinyl group introduces conformational rigidity and may enhance binding affinity to biological targets, while the methyl ester improves solubility and bioavailability. Structural analogs of this compound are frequently explored in drug discovery for kinase inhibition or receptor modulation .
Properties
Molecular Formula |
C16H16N2O2 |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
methyl 6-(2,3-dihydroindol-1-yl)-5-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C16H16N2O2/c1-11-9-13(16(19)20-2)10-17-15(11)18-8-7-12-5-3-4-6-14(12)18/h3-6,9-10H,7-8H2,1-2H3 |
InChI Key |
UYCUXVIKBGMCQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCC3=CC=CC=C32)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(indolin-1-yl)-5-methylnicotinate typically involves the reaction of 6-bromo-5-methylnicotinic acid with indoline in the presence of a base. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures. The resulting product is then esterified using methanol and a catalyst like sulfuric acid to obtain the final compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(indolin-1-yl)-5-methylnicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the nicotinate moiety.
Reduction: Reduced forms of the indoline ring.
Substitution: Substituted indoline derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 6-(indolin-1-yl)-5-methylnicotinate has been explored for its potential as an anticancer agent . Research indicates that derivatives of this compound exhibit significant activity against various cancer cell lines, including breast and lung cancers. Notably, spirooxindole compounds related to this structure have been identified as GSK3β inhibitors, which are crucial in cancer therapy due to their role in cell proliferation and survival .
Antimicrobial Activity
The compound has shown promising antimicrobial properties , particularly against drug-resistant strains of bacteria and Mycobacterium tuberculosis. Studies have demonstrated that certain derivatives possess minimal inhibitory concentrations (MIC) comparable to established antibiotics, indicating their potential as new therapeutic agents against resistant infections .
Neurodegenerative Diseases
There is ongoing research into the use of this compound for treating neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. The compound's ability to inhibit specific enzymes involved in neurodegeneration suggests it could be developed into a therapeutic agent for these conditions .
Biological Mechanisms
The mechanism of action for this compound likely involves interactions with various molecular targets, including enzymes and receptors that modulate critical biological pathways. For instance, the compound's ability to inhibit DprE1 has been proposed as a potential target for its anti-tubercular activity .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Methyl 6-(indolin-1-yl)-5-methylnicotinate involves its interaction with specific molecular targets. The indoline moiety can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
(a) Methyl 5-methyl-6-(4-methylpiperazin-1-yl)nicotinate (CAS 1355225-47-6)
- Structure : Shares the 5-methylnicotinate core but substitutes the 6-position indolin-1-yl group with a 4-methylpiperazinyl moiety.
- The indolinyl group in the target compound may confer greater lipophilicity, influencing membrane permeability compared to the piperazinyl analog .
(b) 5-Methylnicotinic Acid Methyl Ester (CAS not provided)
- Structure : Lacks the 6-position substituent, featuring only the 5-methyl and ester groups.
- Key Differences :
Heterocyclic Derivatives with Indole/Indoline Moieties
(a) Methyl 6-chloro-1H-indole-5-carboxylate (CAS 1245643-61-1)
- Structure : Indole ring with a chloro substituent at the 6-position and a methyl ester at the 5-position.
- Indole vs. indoline: The saturated indoline ring in the target compound may enhance stability and reduce metabolic degradation .
(b) Methyl 1-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl)-indoline-2-carboxylate
- Structure: A more complex quinoline derivative with an indoline-carboxylate group.
- Key Differences: The quinoline core vs. pyridine core alters aromatic π-stacking interactions. Additional functional groups (cyano, tetrahydrofuran-oxy) introduce polarity and steric hindrance, likely reducing bioavailability compared to the simpler nicotinate scaffold .
Data Table: Key Structural and Inferred Properties
| Compound Name | 6-Position Substituent | 5-Position Group | Molecular Weight (g/mol) | Key Inferred Properties |
|---|---|---|---|---|
| This compound | Indolin-1-yl | Methyl ester | ~296 | High lipophilicity, rigid conformation |
| Methyl 5-methyl-6-(4-methylpiperazin-1-yl)nicotinate | 4-Methylpiperazinyl | Methyl ester | ~293 | Enhanced solubility, basicity |
| 5-Methylnicotinic Acid Methyl Ester | None | Methyl ester | ~165 | Low steric bulk, simple structure |
| Methyl 6-chloro-1H-indole-5-carboxylate | Chloro | Methyl ester | ~209 | Electron-withdrawing, planar structure |
Research Findings and Implications
- Substituent Effects : The 6-position substituent critically influences physicochemical properties. Indolinyl and piperazinyl groups enhance target engagement but differ in lipophilicity and hydrogen-bonding capacity .
- Bioavailability : Methyl esters improve solubility compared to free acids, but bulkier substituents (e.g., indolinyl) may reduce absorption rates in vivo .
- Synthetic Utility : The target compound’s indolinyl group is advantageous for modular synthesis, enabling derivatization at the indoline nitrogen for further functionalization .
Biological Activity
Methyl 6-(indolin-1-yl)-5-methylnicotinate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is an indoline derivative that combines an indoline moiety with a nicotinate group. Its molecular formula is and it has a molecular weight of 286.33 g/mol. The structural characteristics of the compound contribute to its biological properties, making it a subject of various pharmacological studies.
Research indicates that this compound exhibits multiple mechanisms of action, primarily through interactions with specific molecular targets such as enzymes and receptors.
Key Mechanisms:
- Antimicrobial Activity : The compound has shown potential antimicrobial properties, interacting with bacterial cell membranes and inhibiting growth.
- Anticancer Properties : It has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth by modulating signaling pathways related to cell proliferation and survival.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
| Activity | Description | Reference |
|---|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains, including resistant strains. | |
| Anticancer | Induces apoptosis in cancer cell lines; inhibits proliferation in vitro. | |
| Enzyme Inhibition | Modulates enzyme activity, potentially affecting metabolic pathways related to disease states. |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy : In a study evaluating the compound's antibacterial properties, it was found to have minimum inhibitory concentrations (MICs) ranging from 0.49 to 7.81 µg/mL against various pathogens, indicating strong antibacterial potential .
- Anticancer Activity : A series of experiments demonstrated that this compound could significantly reduce cell viability in several cancer cell lines, with IC50 values indicating potent anticancer effects . The mechanism involved the activation of apoptotic pathways through caspase activation.
- Mechanistic Studies : Molecular docking studies have proposed specific enzymes as targets for this compound, suggesting that its interaction with these targets could lead to the modulation of key signaling pathways involved in disease progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
